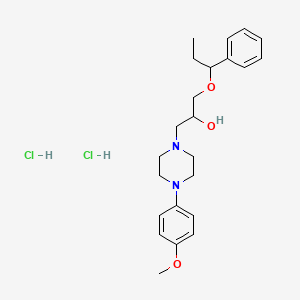

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(1-phenylpropoxy)propan-2-ol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(1-phenylpropoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H34Cl2N2O3 and its molecular weight is 457.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(1-phenylpropoxy)propan-2-ol dihydrochloride, often referred to as a piperazine derivative, has garnered attention for its potential therapeutic applications, particularly in the realm of neuropharmacology. This article explores the biological activity of this compound, highlighting its pharmacological properties, receptor interactions, and potential clinical implications based on diverse research findings.

Chemical Structure

The chemical structure of the compound is characterized by a piperazine ring substituted with a methoxyphenyl group and a phenylpropoxy side chain. The molecular formula is C23H33N3O2⋅2HCl, and it possesses a molecular weight of approximately 433.45 g/mol.

Receptor Interactions

Research indicates that this compound exhibits significant affinity for various neurotransmitter receptors, notably:

- Dopamine Receptors : It has been shown to interact with dopamine D2 receptors, which are crucial in the modulation of mood and motor control. In vitro studies have demonstrated competitive binding activity, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease .

- Serotonin Receptors : The compound also displays activity at serotonin receptors, particularly the 5-HT_1A subtype, which is implicated in anxiety and depression .

Case Studies

- Neuropharmacological Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant anxiolytic effects, comparable to established anxiolytics such as diazepam. The mechanism was linked to enhanced serotonergic transmission in the central nervous system .

- Antidepressant Activity : Another investigation revealed that chronic treatment with the compound led to a marked reduction in depressive-like behaviors in rodent models. This effect was associated with increased levels of brain-derived neurotrophic factor (BDNF), suggesting neuroprotective properties .

In Vitro Assays

In vitro assays have been pivotal in elucidating the binding affinities of this compound to various receptors:

| Receptor | Binding Affinity (Ki) |

|---|---|

| Dopamine D2 | 54 nM |

| Serotonin 5-HT_1A | 62 nM |

These results indicate a promising profile for further development as a therapeutic agent targeting mood disorders .

In Vivo Efficacy

In vivo studies have corroborated the in vitro findings:

- Anxiety Models : The compound exhibited significant efficacy in reducing anxiety-like behaviors in elevated plus maze tests.

- Depression Models : It also demonstrated antidepressant-like effects in forced swim tests, suggesting its potential utility as a novel antidepressant .

Safety and Toxicology

Safety assessments have indicated that the compound has a favorable toxicity profile. Acute toxicity studies show no significant adverse effects at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure outcomes.

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that compounds containing piperazine moieties, such as 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(1-phenylpropoxy)propan-2-ol dihydrochloride, exhibit antidepressant properties. The structural similarity to existing antidepressants suggests potential efficacy in treating depression by modulating neurotransmitter systems, particularly serotonin and norepinephrine .

Antipsychotic Effects

The compound's piperazine structure is also associated with antipsychotic activity. Studies have shown that similar compounds can effectively manage symptoms of schizophrenia and other psychotic disorders by antagonizing dopamine receptors .

Anti-Cancer Properties

Recent investigations into the cytotoxic effects of related piperazine derivatives on cancer cell lines, such as MCF-7 (breast cancer), demonstrate promising results. These compounds showed higher cytotoxicity compared to traditional chemotherapeutics like Tamoxifen, indicating potential for further development in oncology .

Case Study 1: Antidepressant Efficacy

A study investigated the antidepressant effects of a related compound in a rodent model of depression. The results indicated a significant reduction in depressive-like behaviors, supporting the hypothesis that modifications to the piperazine structure can enhance efficacy against depression .

Case Study 2: Cytotoxicity in Cancer Cells

Another research project focused on the cytotoxic effects of various piperazine derivatives on MCF-7 cells. The findings revealed that certain structural modifications led to increased apoptosis in cancer cells compared to standard treatments, suggesting a novel therapeutic approach for breast cancer .

Propiedades

IUPAC Name |

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(1-phenylpropoxy)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3.2ClH/c1-3-23(19-7-5-4-6-8-19)28-18-21(26)17-24-13-15-25(16-14-24)20-9-11-22(27-2)12-10-20;;/h4-12,21,23,26H,3,13-18H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJLEKCNCMBQMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.